Saccharose laurate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

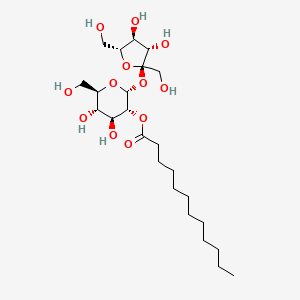

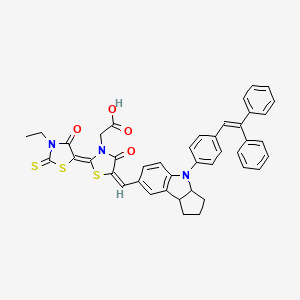

Saccharose laurate, also known as sucrose monolaurate, is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is a member of the sugar ester family, which are compounds known for their excellent emulsifying, stabilizing, and detergent properties. This compound is biodegradable, non-toxic, and environmentally friendly, making it an attractive choice for various applications in the food, cosmetic, and pharmaceutical industries .

準備方法

Synthetic Routes and Reaction Conditions: Saccharose laurate can be synthesized through two main routes: esterification and transesterification.

Esterification: This involves reacting sucrose with free lauric acid in the presence of a homogeneous acid catalyst.

Transesterification: This method involves the reaction of a fatty acid ester (such as methyl laurate) with sucrose in the presence of a homogeneous base catalyst.

Industrial Production Methods: Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to yield this compound. This method has been optimized to achieve high yields and purity, with conditions such as a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L .

化学反応の分析

Saccharose laurate primarily undergoes the following types of reactions:

Esterification: The initial formation of this compound involves the esterification of sucrose with lauric acid.

Transesterification: The conversion of methyl laurate to this compound through transesterification.

Hydrolysis: Under certain conditions, this compound can hydrolyze back into sucrose and lauric acid.

Saponification: In the presence of strong bases, this compound can undergo saponification to form soap and glycerol.

Common reagents and conditions for these reactions include acid or base catalysts, reduced pressure, and anhydrous environments .

科学的研究の応用

Saccharose laurate has a wide range of applications in scientific research:

作用機序

The mechanism of action of saccharose laurate involves its ability to reduce surface tension and stabilize emulsions. It achieves this by partitioning between liquid interfaces, thereby reducing the energy required to maintain the interface. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane . It also exhibits antimicrobial properties by disrupting the cell membranes of bacteria .

類似化合物との比較

Saccharose laurate is compared with other sugar esters such as saccharose stearate, saccharose palmitate, and saccharose oleate. These compounds share similar surfactant properties but differ in their fatty acid components, which affect their solubility, melting points, and specific applications .

Saccharose Stearate: Contains stearic acid, making it more suitable for applications requiring higher melting points.

Saccharose Palmitate: Contains palmitic acid, offering a balance between hydrophilicity and lipophilicity.

Saccharose Oleate: Contains oleic acid, providing better solubility in oils and fats.

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it versatile for a wide range of applications .

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPNMLQELSRBDW-IHGUPZIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)

![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)